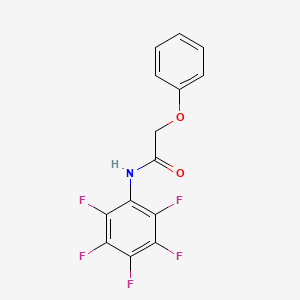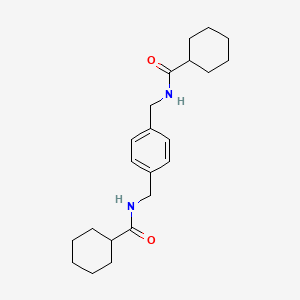
N,N'-(benzene-1,4-diyldimethanediyl)dicyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclohexane ring, a formamide group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the cyclohexylformamide and phenylmethyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic methods include:
Amide Bond Formation: This involves the reaction of a carboxylic acid derivative with an amine to form the amide bond.
Cyclohexylformamide Preparation: This step involves the reaction of cyclohexylamine with formic acid or its derivatives.
Phenylmethyl Intermediate Preparation: This involves the reaction of benzyl chloride with a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-METHYL-4-PIPERIDINYL)CYCLOHEXANECARBOXAMIDE
- N-{4-[Cyclohexyl(methyl)sulfamoyl]phenyl}cyclohexanecarboxamide
Uniqueness
N-({4-[(CYCLOHEXYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H32N2O2 |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
N-[[4-[(cyclohexanecarbonylamino)methyl]phenyl]methyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C22H32N2O2/c25-21(19-7-3-1-4-8-19)23-15-17-11-13-18(14-12-17)16-24-22(26)20-9-5-2-6-10-20/h11-14,19-20H,1-10,15-16H2,(H,23,25)(H,24,26) |
Clé InChI |
KFNLHQZSQOKQBB-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Chlorophenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B10968441.png)
![cyclopropyl{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methanone](/img/structure/B10968447.png)
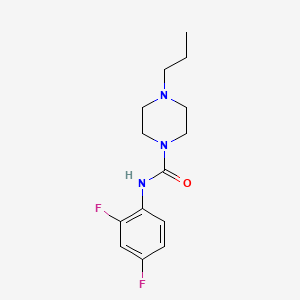
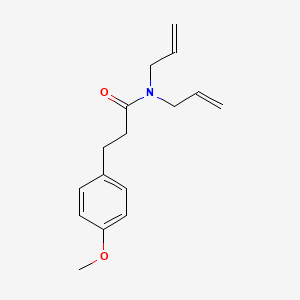
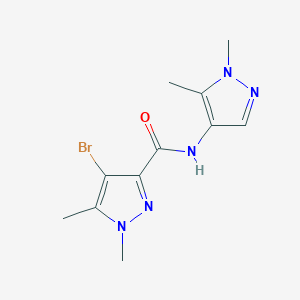
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[1-(pyridin-4-yl)ethyl]acetamide](/img/structure/B10968471.png)
![4-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10968474.png)

![2-[(4-chloro-3,5-dimethylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10968487.png)
![2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10968490.png)

![7-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10968501.png)
![N-[1-(4-chlorophenyl)ethyl]-2-fluorobenzenesulfonamide](/img/structure/B10968517.png)
